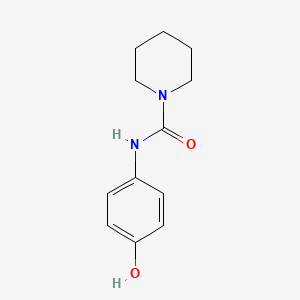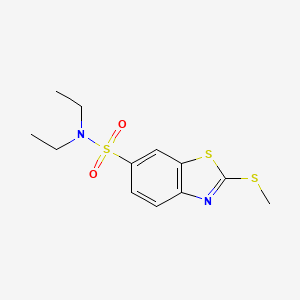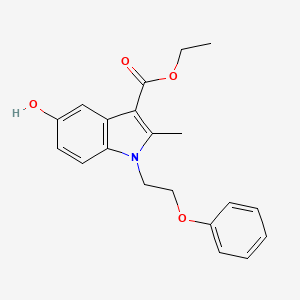
N-(4-hydroxyphenyl)-1-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- Synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with substituted benzamide showed significant anti-acetylcholinesterase activity. Introducing bulky moieties and an alkyl or phenyl group at the benzamide nitrogen atom dramatically enhanced activity (Sugimoto et al., 1990).
Molecular Structure Analysis
- The molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate was reported. It crystallizes in the monoclinic space group with specific lattice parameters, forming H-bonded dimers in the crystal lattice stabilized by C-H...π and C-H...O interactions (Khan et al., 2013).
Chemical Reactions and Properties
- Synthesis of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as transient receptor potential melastatin 8 (TRPM8) channel blockers showed interesting results, particularly for 4-hydroxy derivatives, indicating potential in neuropathic pain models (Chaudhari et al., 2013).
Physical Properties Analysis
- The crystal and molecular structures of various hydroxy derivatives of hydropyridine, such as 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine, were determined by X-ray diffraction analysis. These studies provide insight into the influence of intramolecular and intermolecular hydrogen bonds on molecular conformation and packing in crystals (Kuleshova & Khrustalev, 2000).
Chemical Properties Analysis
- Synthesis and evaluation of a series of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives for anti-angiogenic and DNA cleavage activities highlighted the potential of these compounds in anticancer therapy, with specific derivatives showing significant activity (Kambappa et al., 2017).
Wissenschaftliche Forschungsanwendungen
Drug Metabolism and Disposition
A study on the metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, in humans highlights the compound's extensive biotransformation and elimination primarily via feces. It underlines the significance of understanding the metabolic pathways of such compounds for their effective therapeutic application (Renzulli et al., 2011).
Receptor Binding Studies
Research involving sigma receptor scintigraphy with N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) in patients with suspected primary breast cancer showcases the utility of piperidine derivatives in visualizing primary tumors, indicating their potential in non-invasive cancer diagnostics (Caveliers et al., 2002).
Pharmacokinetics and Pharmacology
Alfentanil pharmacokinetics in humans demonstrates the compound's metabolism, offering insights into the clinical pharmacology of opioids. This study underscores the relevance of pharmacokinetic profiling in optimizing dosing strategies to enhance therapeutic outcomes (Meuldermans et al., 1988).
Medical Imaging Applications
The use of [11C]WAY-100635 for delineating 5-HT1A receptors in the human brain with PET imaging highlights the applications of piperidine derivatives in studying receptor dynamics in vivo, facilitating research into psychiatric and neurological disorders (Pike et al., 1995).
Wirkmechanismus
Target of Action
N-(4-hydroxyphenyl)piperidine-1-carboxamide, also known as N-(4-hydroxyphenyl)-1-piperidinecarboxamide, is a complex compound with multiple potential targets. It has been identified as a multi-target ligand of aminergic G protein-coupled receptors (GPCRs) . It has also been suggested to target DNA gyrase, an enzyme involved in DNA replication and transcription .
Mode of Action
The compound interacts with its targets through various mechanisms. For instance, it forms an electrostatic interaction between its protonatable nitrogen atom and the conserved Asp 3.32 of the aminergic GPCRs .
Biochemical Pathways
The biochemical pathways affected by N-(4-hydroxyphenyl)piperidine-1-carboxamide are diverse due to its multi-target nature. It can influence the signaling pathways associated with aminergic GPCRs . Additionally, by inhibiting DNA gyrase, it can disrupt DNA replication and transcription, affecting the growth and proliferation of cells .
Result of Action
The molecular and cellular effects of N-(4-hydroxyphenyl)piperidine-1-carboxamide’s action are dependent on its targets. By interacting with aminergic GPCRs, it can modulate neurotransmission . Its inhibition of DNA gyrase can lead to the disruption of DNA replication and transcription, potentially leading to cell death .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
N-(4-hydroxyphenyl)piperidine-1-carboxamide has been found to interact with DNA gyrase, a type of enzyme . This interaction is significant as it can influence the function of the enzyme and potentially alter the course of biochemical reactions .
Cellular Effects
In cellular contexts, N-(4-hydroxyphenyl)piperidine-1-carboxamide has been observed to exhibit antiviral activity against certain strains of coronavirus . This suggests that the compound may influence cell function by interacting with viral components and potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N-(4-hydroxyphenyl)piperidine-1-carboxamide appears to exert its effects by inhibiting the activity of the wild-type DNA gyrase enzyme . This inhibition could lead to changes in gene expression and other molecular processes .
Eigenschaften
IUPAC Name |
N-(4-hydroxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-11-6-4-10(5-7-11)13-12(16)14-8-2-1-3-9-14/h4-7,15H,1-3,8-9H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMZTZPPJIZPKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-methyl-3-isoxazolyl)-4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5515314.png)
![4-[(anilinocarbonyl)amino]-N-methylbenzamide](/img/structure/B5515326.png)
![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5515334.png)



![N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5515366.png)
![N-(2,4-dichlorobenzyl)-N'-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}urea hydrochloride](/img/structure/B5515369.png)
![2-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5515373.png)
![(3aS,6aS)-N-(2,3-dichlorophenyl)-1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide](/img/structure/B5515384.png)
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5515395.png)

![N-[rel-(3S,4R)-1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide dihydrochloride](/img/structure/B5515405.png)
![1-(2-aminoethyl)-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5515419.png)